Skimmianina

Descripción general

Descripción

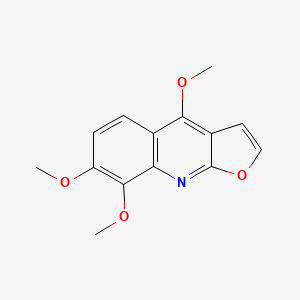

La eskimianina es un alcaloide furoquinolínico que se encuentra en diversas plantas, especialmente en la familia Rutaceae, como Skimmia japonica y Zanthoxylum nitidum . Es conocida por su fuerte actividad inhibitoria de la acetilcolinesterasa, lo que la convierte en un compuesto de interés en la química medicinal .

Aplicaciones Científicas De Investigación

La eskimianina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La eskimianina ejerce sus efectos principalmente a través de la inhibición de la acetilcolinesterasa, una enzima responsable de la degradación de la acetilcolina en el sistema nervioso . Al inhibir esta enzima, la eskimianina aumenta los niveles de acetilcolina, mejorando la transmisión colinérgica. Este mecanismo es particularmente beneficioso en condiciones como la enfermedad de Alzheimer, donde los niveles de acetilcolina se reducen . Además, se ha demostrado que la eskimianina interfiere con la vía de activación de NF-κB, reduciendo la neuroinflamación .

Análisis Bioquímico

Biochemical Properties

Skimmianine interacts with various enzymes and proteins, notably acetylcholinesterase (AChE). It has been found to inhibit AChE activity, which plays a significant role in nerve impulse transmission at cholinergic synapses . This interaction with AChE suggests that Skimmianine could be a potential therapeutic agent for conditions like Alzheimer’s disease .

Cellular Effects

Skimmianine has been shown to exert effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects against cerebral ischemia–reperfusion (IR) injury . Skimmianine treatment resulted in decreased lipid peroxidation and increased activity of natural antioxidant enzymes, suggesting its role in influencing cellular metabolism .

Molecular Mechanism

At the molecular level, Skimmianine exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it has been found to reduce the expression of IBA-1, IL-6, and NF-κB proteins, which are involved in immune and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Skimmianine have been observed over time. For instance, in a study on cerebral IR injury, the effects of Skimmianine on brain tissue were examined 14 days post-IR injury . The study found that Skimmianine treatment resulted in decreased lipid peroxidation and increased activity of antioxidant enzymes over this period .

Dosage Effects in Animal Models

In animal models, the effects of Skimmianine have been observed to vary with different dosages. For instance, in a study on cerebral IR injury in rats, Skimmianine was administered at a dosage of 40 mg/kg . The study found that this dosage of Skimmianine resulted in significant neuroprotective effects .

Metabolic Pathways

Given its role as an AChE inhibitor, it is likely involved in cholinergic signaling pathways .

Métodos De Preparación

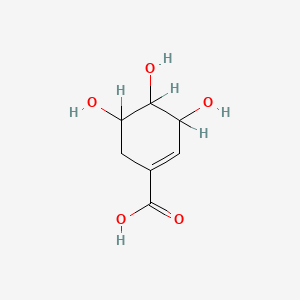

Rutas sintéticas y condiciones de reacción: La biosíntesis de la eskimianina comienza a partir del ácido antranílico, que es abundante en la familia Rutaceae . El proceso implica varios pasos:

Formación de antraniloil-CoA: El ácido antranílico se combina con acetato para formar antraniloil-CoA.

Condensación de Claisen: Este intermedio extiende su cadena lateral al agregar malonil-CoA.

Ciclización: La lactama formada se cicliza para generar un sistema heterocíclico, lo que lleva a la formación de 4-hidroxi-2-quinolona.

Alquilación: La alquilación ocurre en la posición C-3 al introducir difosfato de dimetilalilo.

Ciclización e hidroxilación: La cadena lateral de dimetilalilo se cicliza, formando un nuevo anillo heterocíclico de cinco miembros, seguido de la hidroxilación para formar eskimianina.

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: La eskimianina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: La eskimianina puede sufrir reacciones de sustitución, particularmente en sus grupos metoxi.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Reactivos de sustitución: Los halógenos y otros nucleófilos se utilizan para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de eskimianina .

Comparación Con Compuestos Similares

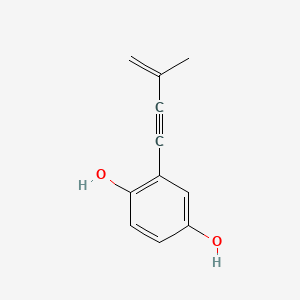

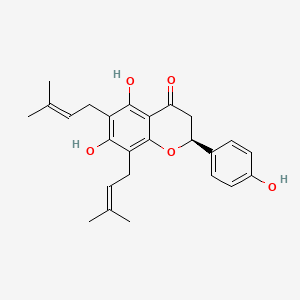

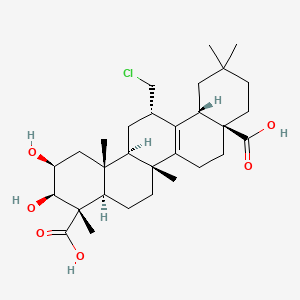

La eskimianina es única entre los alcaloides furoquinolínicos debido a su fuerte actividad inhibitoria de la acetilcolinesterasa . Los compuestos similares incluyen:

- Toddalolactona

- Dictamnina

- γ-Fagarina

- Magnolona

- (−)- (S)-Edulinina

- Zanthodiolina

- Edulitina

- 5,6,7-Trimetoxocumarina

- Haplopina

Estos compuestos comparten similitudes estructurales con la eskimianina, pero difieren en sus actividades farmacológicas y potencia .

Propiedades

IUPAC Name |

4,7,8-trimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSIBLKBHNKZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232116 | |

| Record name | Skimmianine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-95-4 | |

| Record name | Skimmianine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Skimmianine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Skimmianine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Skimmianine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Skimmianine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKIMMIANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1KLC380B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

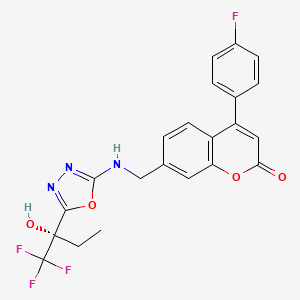

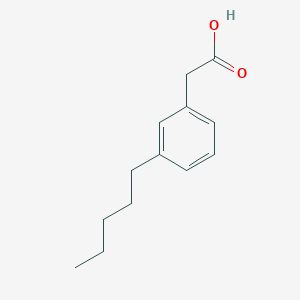

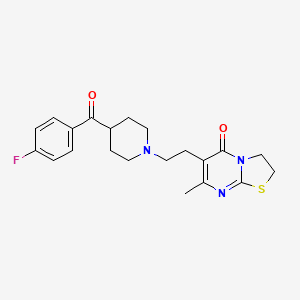

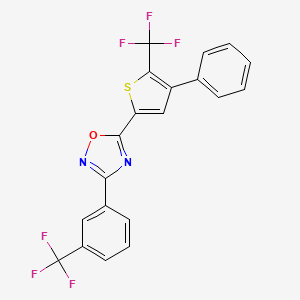

Feasible Synthetic Routes

A: Skimmianine exhibits its anti-inflammatory effects primarily by targeting the NF-κB activation pathway. It inhibits the binding of NF-κB to DNA consensus sites, effectively reducing the expression of pro-inflammatory mediators like TNFα, IL-6, NO, and PGE2 []. Additionally, it reduces the phosphorylation of NF-κB/p65 and IκBα proteins, further suppressing the inflammatory cascade []. Skimmianine also shows interaction with 5-HT receptors, particularly the 5-HT2 subtype [], and demonstrates inhibitory effects on α-glucosidase, suggesting potential antidiabetic properties [].

ANone: Skimmianine is a furoquinoline alkaloid.

A: While specific studies on material compatibility are limited, Skimmianine's isolation from various plant sources using techniques like column chromatography and HPLC suggests its compatibility with common laboratory solvents and chromatographic materials [, , , ]. Information regarding its stability under various conditions, such as temperature, pH, and light exposure, requires further investigation.

ANone: Current research primarily focuses on Skimmianine's biological activities rather than its catalytic properties. There is no evidence to suggest significant catalytic activity for this compound.

A: Yes, computational methods, particularly molecular docking, have been employed to explore the interaction of Skimmianine with potential targets. For example, docking studies have been used to investigate its binding to α-glucosidase, providing insights into its potential as an antidiabetic agent []. Further computational studies, such as those exploring QSAR and ADME properties, could provide valuable information for drug development.

A: Research suggests that specific structural features of Skimmianine contribute to its biological activity. For instance, the presence of a furan ring appears essential for its photo-activated antimicrobial activity []. Modifications to its methoxy groups and the double bond between C2-C3 are key metabolic pathways observed in rats, indicating their significance in its pharmacokinetic profile []. Further studies are necessary to comprehensively understand the impact of structural modifications on its activity, potency, and selectivity.

ANone: While research on specific formulation strategies for Skimmianine is limited, its isolation and purification from natural sources suggest its compatibility with various extraction and purification techniques. Further research is necessary to determine its stability under different storage conditions and develop formulations that optimize its solubility, bioavailability, and therapeutic potential.

ANone: Skimmianine has shown efficacy in various in vitro and in vivo studies:

- Anti-inflammatory activity: It effectively reduces pro-inflammatory mediators in LPS-activated BV-2 microglia, a cellular model of neuroinflammation []. Additionally, it protects HT-22 cells (a neuronal cell line) from toxicity induced by conditioned media from activated microglia, highlighting its neuroprotective potential [].

- Analgesic and Antispasmodic Effects: Animal studies reveal a significant analgesic effect, showing effectiveness in the hot plate and acetic acid-induced writhing tests in mice []. It also inhibits spasms in isolated rabbit and rat ileum and duodenum induced by acetylcholine or barium chloride, demonstrating antispasmodic properties [].

- Antimicrobial activity: Skimmianine exhibits potent photo-activated antimicrobial activity against Staphylococcus aureus, including a methicillin-resistant strain, suggesting its potential against drug-resistant bacteria []. It also demonstrates activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].

- Anti-cancer activity: Studies indicate potential anti-cancer effects, particularly against human non-small cell lung cancer cells, by inhibiting cell growth and inducing apoptosis []. It also shows promising results against esophageal squamous cell carcinoma, suppressing proliferation and migration by blocking ERK1/2 activation [].

ANone: Several analytical techniques are employed to characterize and quantify Skimmianine:

- High-Performance Thin-Layer Chromatography (HPTLC): This method enables the separation and quantification of Skimmianine in plant extracts, utilizing its UV absorbance properties for detection [].

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Skimmianine, often coupled with UV detection or more advanced detection methods like mass spectrometry [, , , ].

- Ultra-Performance Liquid Chromatography (UPLC): This high-resolution version of HPLC provides enhanced sensitivity and speed for the analysis of Skimmianine and its metabolites in biological samples [].

- Mass Spectrometry (MS): Coupled with separation techniques like HPLC or UPLC, MS offers accurate identification and quantification of Skimmianine based on its mass-to-charge ratio and fragmentation pattern [, ].

- Nuclear Magnetic Resonance (NMR): This technique plays a critical role in structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms in the Skimmianine molecule [, ].

ANone: The biosynthesis of Skimmianine involves a fascinating series of enzymatic reactions:

- Origin: It originates from anthranilic acid and acetate [].

- Intermediate: Dictamnine, another furoquinoline alkaloid, serves as a key intermediate in its biosynthesis [, ].

- Furan Ring Formation: The characteristic furan ring of Skimmianine is formed from a 3-prenylquinolone precursor through a unique mechanism that doesn't involve a carbonyl intermediate [, ].

- Methoxy Group Retention: The 4-methoxy group of the 3-prenylquinolone precursor is retained in the final Skimmianine molecule [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)

![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)